Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No.: 144464-66-4
Cat. No.: VC21295392
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144464-66-4 |
---|---|
Molecular Formula | C12H12O3 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate |
Standard InChI | InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3 |
Standard InChI Key | QMICDTYERUBTNO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CCC2 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)CCC2 |
Introduction
Physical and Chemical Properties
Structural Features
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate features a partially hydrogenated naphthalene core structure with specific functional group modifications. The molecule consists of a benzene ring fused to a cyclohexanone structure, forming the tetrahydronaphthalene framework. The methyl carboxylate group is positioned at the 2-position of the aromatic ring, while the ketone functionality is located at the 5-position within the saturated ring portion.
The structural arrangement creates an extended conjugated system between the aromatic ring and the ester group, which influences both the electronic distribution and reactivity patterns of the molecule. This conjugation contributes to the distinctive spectroscopic properties observed in NMR analysis and influences the compound's physical characteristics.
Key Physical and Chemical Data
The physical and chemical properties of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate are summarized in the following table:
Spectroscopic Data
The structural characterization of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been confirmed through various spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of the compound, recorded at 400 MHz in CDCl₃, reveals distinct patterns characteristic of its structural features:
Chemical Shift (δ, ppm) | Multiplicity | J Value (Hz) | Integration | Assignment |
---|---|---|---|---|
8.06 | doublet | 8.0 | 1H | Aromatic proton |
7.92 | multiplet | - | 2H | Aromatic protons |
3.92 | singlet | - | 3H | Methyl ester protons |
3.01 | triplet | 6.0 | 2H | CH₂ adjacent to carbonyl |
2.72-2.64 | triplet | 6.4 | 2H | CH₂ of tetrahydro ring |
2.19-2.11 | multiplet | - | 2H | CH₂ of tetrahydro ring |
The ¹H NMR data confirms the presence of three aromatic protons, appearing as a doublet at δ 8.06 ppm and a multiplet at δ 7.92 ppm. The methyl ester protons resonate as a singlet at δ 3.92 ppm, while the methylene protons of the tetrahydro ring appear as distinct signals between δ 3.01 and δ 2.11 ppm .
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary structural information:
Chemical Shift (δ, ppm) | Assignment |
---|---|
197.66 | Ketone carbonyl carbon |
166.32 | Ester carbonyl carbon |
144.35, 135.53, 133.93, 130.19, 127.39, 127.25 | Aromatic and olefinic carbons |
52.41 | Methyl carbon of ester group |
39.12, 29.60, 23.07 | Methylene carbons of tetrahydro ring |
The ¹³C NMR spectrum clearly indicates the presence of two carbonyl groups, with the ketone carbon resonating at δ 197.66 ppm and the ester carbonyl at δ 166.32 ppm. The aromatic and olefinic carbons appear between δ 144.35 and δ 127.25 ppm, while the aliphatic carbons resonate at higher field positions .
Synthesis Methods
Standard Synthesis Protocol
The synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been documented through a straightforward esterification approach. The synthetic pathway involves the conversion of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid to its corresponding methyl ester using oxone as a catalyst.
The detailed synthetic procedure can be described as follows:
-
A 10 mL round-bottom flask is charged with 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (190.2 mg, 1 mmol).
-
Oxone (0.3 mmol) is added as a catalyst.
-
Methanol (3 mL) is added as both solvent and reagent.
-
The reaction mixture is stirred at 65°C until completion, as confirmed by thin-layer chromatography.
-
After cooling to room temperature, the mixture is filtered.
-
Purification is achieved by column chromatography using silica gel (200-300 mesh) with ethyl acetate and petroleum ether as eluents.
-
The pure product is isolated as a white solid with a yield of 73% (150.2 mg) .
Reaction Mechanism and Considerations
The esterification reaction likely proceeds through the activation of the carboxylic acid by oxone, followed by nucleophilic attack by methanol. Oxone (potassium peroxymonosulfate) serves as an efficient catalyst for this transformation, providing a relatively high yield under mild conditions.
The reaction conditions (65°C, methanol as solvent) are relatively mild, making this synthetic approach practical and accessible. The moderate temperature allows for efficient conversion while minimizing potential side reactions. The purification process using column chromatography ensures high purity of the final product, which is essential for subsequent applications or further synthetic transformations.
Related Synthetic Approaches
Similar synthetic methodologies have been applied to prepare analogous esters with different alcohol components. For instance, ethyl and butyl esters of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid have been synthesized using comparable approaches, with modifications in the alcohol component and reaction conditions .
The isopropyl ester derivative, for example, required slightly different conditions:
-
Sulfuric acid (98%, 0.94 mmol, 50 μL) as catalyst
-
Isopropanol as the alcohol component
-
Acetonitrile as solvent
-
Reaction temperature of 80-85°C for 18 hours
These variations demonstrate the flexibility of the synthetic approach and its adaptability to different ester derivatives.
Analytical Considerations
Identification and Characterization
The compound can be reliably identified and characterized through a combination of analytical techniques:
-
NMR spectroscopy (both ¹H and ¹³C) provides detailed structural information and confirmation of successful synthesis.
-
High-resolution mass spectrometry (HRMS) offers precise molecular weight determination, with the calculated value for C₁₂H₁₂O₃ being 204.0786 and the found value reported as 204.0788 .
-
Thin-layer chromatography (TLC) serves as a useful technique for monitoring reaction progress during synthesis.
-
Column chromatography using silica gel with ethyl acetate and petroleum ether as eluents provides an effective purification method.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume